molecular formula C13H18N2O2 B13262691 Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate

Cat. No.: B13262691
M. Wt: 234.29 g/mol
InChI Key: RTGRQCSYEWGPJT-GFCCVEGCSA-N
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Description

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate (CAS 2059915-26-1) is a chiral chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This molecule features a stereocenter in the (S) configuration and contains both a carbamate protecting group and a primary amine functional group, making it a versatile intermediate in organic synthesis and drug discovery . The carbamate group, specifically a benzyloxycarbonyl (Cbz) group, is widely used in peptide synthesis and medicinal chemistry to protect amine functionalities during multi-step synthetic sequences . The presence of the primary amine allows for further functionalization, while the alkene group offers a handle for additional chemical transformations such as cross-coupling or oxidation reactions. Its defined stereochemistry is critical for the synthesis of enantiomerically pure compounds, which is often essential in the development of active pharmaceutical ingredients (APIs) and bioactive molecules. As a key synthetic building block, researchers may employ this compound in the development of potential therapeutics, including complex molecules like teixobactin and vancomycin, where such chiral diamino structures are common . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions, such as maintaining an inert atmosphere and low temperatures, are recommended to preserve the stability and integrity of this reagent .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10,14H2,(H,15,16)/t12-/m1/s1

InChI Key

RTGRQCSYEWGPJT-GFCCVEGCSA-N

Isomeric SMILES

C=C[C@H](CCN)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CC(CCN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Asymmetric Amination

Key steps :

  • Chiral pool strategy : Start with (3S)-5-((tert-butoxycarbonyl)amino)pent-1-en-3-ol, derived from L-glutamic acid or other chiral precursors.
  • Carbamate formation : React with benzyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the primary amine.

Data :

Parameter Value/condition Source relevance
Yield (carbamation) 70–85% ,
Deprotection time 2–4 h
Chiral purity >98% ee (via chiral HPLC)

Pd-Catalyzed Coupling for Olefin Installation

Methodology :

  • Substrate : (3S)-5-aminopent-3-yn-1-ol.
  • Hydroamination : Use a palladium catalyst (e.g., Pd(OAc)₂ with DPE-Phos) to install the amine group stereoselectively.
  • Olefin isomerization : Convert the alkyne to cis-olefin via Lindlar catalyst hydrogenation.
  • Carbamate protection : Treat with benzyl chloroformate under Schotten-Baumann conditions.

Critical parameters :

Enzymatic Resolution for Chiral Control

Procedure :

Performance metrics :

Metric Value Reference
Enantiomeric excess 99% (S)
Process efficiency 40–50% yield after resolution

Solid-Phase Synthesis for Scalability

Workflow :

Advantages :

  • High purity (>95% by LC-MS).
  • Scalable to multi-gram quantities.

Analytical Validation

  • NMR : Key signals (400 MHz, CDCl₃): δ 7.29–7.45 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.80–4.89 (m, 2H, olefinic H), 3.95 (sextet, 1H, CH-NH).
  • LC-MS : Expected [M+H]⁺ = 263.3.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the amine .

Scientific Research Applications

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, allowing selective reactions to occur at other sites of the molecule. The benzyl group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzyl N-[3-(5-methyl-2-furyl)propyl]carbamate (, Compound 10)
  • Structure : Features a furyl-substituted propyl chain instead of the pentenyl backbone.
  • Key Differences : The absence of an amine group and the presence of a furan ring reduce hydrogen-bonding capacity and increase aromaticity compared to the target compound.
  • Synthesis : Prepared via BF3•OEt2-catalyzed reactions in MeCN, similar to methods for related carbamates .
Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate ()
  • Structure : Incorporates a piperidine ring with a benzyl substituent.
  • Key Differences : The rigid piperidine ring enhances conformational stability but reduces flexibility compared to the pentenyl chain. The tertiary amine in the piperidine contrasts with the primary amine in the target compound.
  • Properties : Molecular weight 324.42, topological polar surface area (TPSA) 46.2 Ų, suggesting moderate solubility .
Benzyl N-(4-pyridyl)carbamate ()
  • Structure : Contains a pyridyl group instead of the aliphatic chain.
  • Key Differences : The aromatic pyridine ring enables π-π stacking interactions, while the absence of an amine limits its use in nucleophilic reactions.
  • Crystallography : Exhibits N–H⋯N hydrogen bonds and C–O⋯O–C interactions, influencing crystal packing .

Functional Group Modifications

Amino Group Variations
  • Target Compound : Primary amine at C5 allows for further functionalization (e.g., conjugation, salt formation).
  • Analogues :
    • 4.1.56–4.1.62 () : Cyclohexylmethyl or isobutyl substituents with hydroxylmethyl groups; these lack terminal amines but include triazole rings for enhanced hydrogen bonding .
    • Benzyl N-[(1,3-benzodioxol-5-yl)(phenylsulphonyl)methyl]carbamate () : Sulphonyl and benzodioxol groups introduce steric bulk and electron-withdrawing effects, altering reactivity .
Stereochemical Considerations
  • The (3S) configuration in the target compound contrasts with racemic mixtures (e.g., (2S,3S) in , Compound 7) or undefined stereochemistry in other analogues, impacting enantioselective interactions .

Physical Properties

Compound Molecular Weight Melting Point (°C) XLogP3 TPSA (Ų) Reference
Target Compound ~275 (estimated) Not reported ~2.0 ~70
Benzyl N-(4-pyridyl)carbamate 242.27 Not reported 1.5 61.8
4.1.56 () 190–191
Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate 324.42 Not reported 3.1 46.2
  • Melting Points : Carbamates with rigid structures (e.g., triazoles in ) exhibit higher melting points (>200°C) due to crystallinity .
  • Lipophilicity : The target compound’s XLogP3 (~2.0) suggests moderate solubility, lower than piperidine derivatives (XLogP3 ~3.1) .

Biological Activity

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is a compound of significant interest due to its structural features, which include a benzyl group, a carbamate moiety, and a chiral aminoalkene. These characteristics suggest potential biological activities that merit further exploration. This article aims to synthesize available research findings regarding the biological activity of this compound, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 234.29 g/mol. Its structure can be represented as follows:

Benzyl N 3S 5 aminopent 1 en 3 yl carbamate\text{Benzyl N 3S 5 aminopent 1 en 3 yl carbamate}

This compound features both an amino group and a double bond in the pentene chain, which are crucial for its potential reactivity and biological profile.

2. Mutagenicity Studies

Benzylating agents have been studied for their mutagenic potential. A related study on unsymmetrically substituted N-nitrosomethylbenzylamine found that benzylation could result in significant biological consequences, including mutagenicity in bacterial assays . Although this compound has not been directly tested for mutagenicity, its structural analogs suggest a potential for similar activity.

Case Study: Structure-Uptake Relationships

A study exploring the structure–activity relationships (SAR) of various compounds highlighted the importance of functional groups in determining biological activity. Compounds with specific configurations showed enhanced uptake and activity against Gram-negative bacteria . This suggests that this compound may also exhibit variable biological activities based on its structural characteristics.

Research Findings Table

Compound NameBiological ActivityNotes
Benzyl CarbamateMinimalLacks the pentene chain; primarily used as a simple amine derivative.
5-Aminopentanoic AcidModerateUsed in peptide synthesis; lacks aromatic ring.
Benzyl N-(2-aminoethyl) carbamateModerateSimilar amine functionality but lacks chiral center; used in various biochemical applications.
This compoundPotentially HighUnique features include chiral center and alkene; further studies needed to elucidate specific activities.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Potential areas of investigation include:

  • In vitro Studies : Conducting assays to evaluate antimicrobial efficacy against a range of bacterial strains.
  • Mutagenicity Testing : Assessing the compound's potential mutagenic effects using standard bacterial assays.
  • Mechanistic Studies : Investigating the biochemical pathways influenced by this compound to better understand its therapeutic potential.

Q & A

Q. What are the recommended synthetic protocols for Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate, and how can reaction intermediates be characterized?

Answer: Synthesis typically involves carbamate protection of the amine group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Key steps include:

Amine Protection : React (3S)-5-aminopent-1-en-3-yl with benzyl chloroformate in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.

Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., benzyl group protons at δ 7.3–7.4 ppm), 13C NMR^{13} \text{C NMR}, and HRMS. For stereochemical verification, compare optical rotation with literature values .

Q. How can the stereochemical integrity of the (3S)-configured chiral center be validated during synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
  • Optical Rotation : Compare observed [α]D25[α]_D^{25} with published data for (3S)-configured analogs.
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to confirm absolute configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved, particularly for the carbamate moiety?

Answer:

  • Software Refinement : Use SHELXL (v.2018/3) for high-resolution refinement, applying restraints to the carbamate group’s bond lengths and angles.
  • Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1/Rfree convergence.
  • Dynamic Analysis : Perform Hirshfeld surface analysis to assess intermolecular interactions influencing disorder .
  • Example : A 2023 study resolved carbamate disorder by refining anisotropic displacement parameters with a twin law (TWINROT 0.2) .

Q. What experimental strategies can elucidate the compound’s hydrolytic stability under physiological conditions?

Answer:

  • pH-Dependent Kinetics : Incubate the compound in PBS buffers (pH 2.0–7.4) at 37°C. Monitor degradation via LC-MS (ESI+ mode, m/z 265.2 [M+H]+^+).
  • Enzymatic Assays : Test stability in human serum (37°C, 24h) to assess esterase-mediated hydrolysis.
  • Computational Modeling : Use Gaussian 16 to calculate hydrolysis activation energies at B3LYP/6-31G(d) level .

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., proteases)?

Answer:

  • Target Preparation : Retrieve protease structures (e.g., PDB: 1DQJ) and optimize protonation states with PROPKA.
  • Docking Workflow : Use AutoDock Vina with a grid box centered on the catalytic triad (20 ų). Set exhaustiveness to 20 for thorough sampling.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., benzamidine derivatives).
  • Example : A 2024 study reported a binding affinity of –8.2 kcal/mol for the carbamate group’s hydrogen bonding with Asp189 .

Data Contradiction Analysis

Q. How should conflicting NMR data for the allylic proton environment be addressed?

Answer:

  • Solvent Effects : Re-run 1H NMR^1 \text{H NMR} in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts (δ 5.8–6.1 ppm for CH₂=CH).
  • Variable Temperature NMR : Acquire spectra at 25°C and –40°C to detect conformational exchange broadening.
  • 2D-COSY/HSQC : Assign coupling patterns and resolve overlapping signals (e.g., allylic CH₂ vs. carbamate NH) .

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